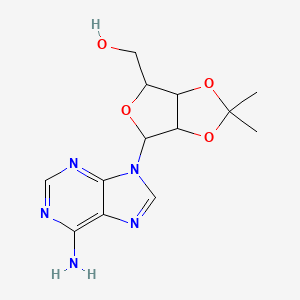

2',3'-Isopropylideneadenosine

Vue d'ensemble

Description

2',3'-Isopropylideneadenosine, also known as this compound, is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nucleoside Synthesis

Key Role in Drug Development

2',3'-Isopropylideneadenosine serves as a crucial intermediate in the synthesis of various nucleosides. These nucleosides are essential for developing antiviral and anticancer drugs. The compound's structural similarity to natural adenosine allows it to mimic biological activity while providing enhanced stability against enzymatic degradation, making it a valuable tool in synthetic chemistry .

Biochemical Research

Cellular Signaling Studies

This compound is extensively used in biochemical research to study cellular signaling pathways. It assists researchers in understanding how adenosine derivatives influence biological processes, particularly in the context of cellular metabolism and signaling mechanisms .

Case Study: Adenosine Receptor Activation

Research has shown that this compound can activate A2A adenosine receptors, which play a critical role in regulating neurotransmitter release and neuronal signaling. This interaction is vital for exploring therapeutic avenues for neurological disorders.

Pharmaceutical Development

Targeting Adenosine Receptors

The compound is instrumental in formulating drugs targeting adenosine receptors implicated in various diseases, including cardiovascular conditions and cancer. Its ability to modulate receptor activity makes it a candidate for drug development aimed at treating these conditions .

Diagnostic Applications

Metabolic Disorder Detection

this compound can be utilized to develop diagnostic tools that leverage the role of adenosine in cellular metabolism. This application aids in detecting metabolic disorders by providing insights into adenosine metabolism and its physiological implications .

Research on Drug Delivery Systems

Enhancing Bioavailability

Researchers are exploring the potential of this compound in creating effective drug delivery systems. Its structural properties may enhance the bioavailability of therapeutic agents, allowing for more effective treatments with reduced side effects .

Data Summary Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Nucleoside Synthesis | Intermediate for synthesizing antiviral and anticancer drugs | Essential for developing new therapeutic agents |

| Biochemical Research | Studies on cellular signaling pathways | Activation of A2A receptors influences neurotransmission |

| Pharmaceutical Development | Formulation of drugs targeting adenosine receptors | Potential treatments for cardiovascular diseases |

| Diagnostic Applications | Tools for detecting metabolic disorders | Insights into adenosine's role in metabolism |

| Drug Delivery Systems | Enhancing bioavailability of therapeutic agents | Improved efficacy with reduced side effects |

Analyse Des Réactions Chimiques

Acylation Reactions

2',3'-O-isopropylideneadenosine undergoes regioselective acylation at reactive sites (N6, N7, and 5'-OH), influenced by reaction conditions:

Mechanistic Insights :

-

Acylation at N6 dominates in pyridine, while CH₂Cl₂/Triethylamine promotes cyclonucleoside formation via intramolecular 8,5'-O-cyclization .

-

Steric hindrance from the isopropylidene group directs reactivity toward the adenine base rather than the protected ribose .

Deamination

Enzymatic deamination by adenosine deaminase (ADA) converts 2',3'-O-isopropylideneadenosine to its inosine derivative:

Key Findings :

-

Deamination rates correlate with substrate ionization states, peaking near physiological pH .

-

The isopropylidene group reduces enzymatic activity compared to unmodified adenosine .

Cyclonucleoside Formation

Intramolecular cyclization reactions yield 8,5'-O-cycloadenosine derivatives under acidic or metal-catalyzed conditions:

| Catalyst | Reaction | Products | Yield | Reference |

|---|---|---|---|---|

| ZnBr₂ | Acyl migration from N6 → N7 | 8,5'-O-cycloadenosine | 18% | |

| Acidic hydrolysis | Ring closure via formamide/orthoformate | 2',3'-O-isopropylideneadenosine | 22–40% |

Mechanism :

-

ZnBr₂ coordinates with the adenine base, facilitating acyl migration and subsequent cyclization .

-

Cyclonucleoside formation is irreversible under anhydrous conditions .

Ring Cleavage and Functionalization

Reactions with halogenating agents lead to ring cleavage and heterocyclic modifications:

Key Applications :

-

Cyanoimidazole derivatives act as irreversible inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase .

-

Fluorinated analogs show potential in antiviral drug development .

Phosphorylation and Deprotection

The 5'-OH group participates in phosphorylation for nucleotide synthesis:

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| POCl₃/Trimethyl phosphate | 5'-Phosphorylated adenosine derivative | 22% | |

| Acidic hydrolysis (TFA/DCM) | Deprotected adenosine | 80% |

Synthetic Utility :

-

Phosphorylated derivatives serve as precursors for modified nucleotides in enzymatic DNA/RNA synthesis .

-

Deprotection under mild acidic conditions restores ribose hydroxyl groups .

Miscellaneous Reactions

Propriétés

Numéro CAS |

7690-93-9 |

|---|---|

Formule moléculaire |

C13H17N5O4 |

Poids moléculaire |

307.31 g/mol |

Nom IUPAC |

[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

InChI |

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |

Clé InChI |

LCCLUOXEZAHUNS-UHFFFAOYSA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |

SMILES canonique |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |

Key on ui other cas no. |

362-75-4 |

Synonymes |

2',3'-isopropylideneadenosine 2',3'-O-isopropylidene adenosine |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.